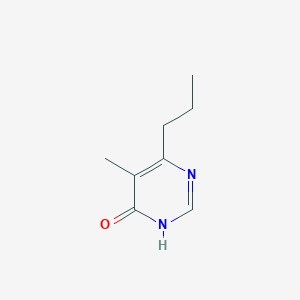
5-Methyl-6-propylpyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-6-propylpyrimidin-4-ol: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a methyl group at the 5th position, a propyl group at the 6th position, and a hydroxyl group at the 4th position of the pyrimidine ring. The molecular formula of this compound is C8H12N2O.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-6-propylpyrimidin-4-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,4-diamino-6-methylpyrimidine with propyl bromide in the presence of a base such as potassium carbonate can yield this compound. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-6-propylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methyl and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in the presence of a suitable catalyst or base.
Major Products Formed:
Oxidation: Formation of 5-Methyl-6-propylpyrimidin-4-one.
Reduction: Formation of 5-Methyl-6-propylpyrimidin-4-amine or this compound.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Methyl-6-propylpyrimidin-4-ol is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential biological activities. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. Pyrimidine derivatives are often explored for their ability to interact with biological targets such as enzymes and receptors, making them valuable candidates for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Methyl-6-propylpyrimidin-4-ol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, pyrimidine derivatives are known to inhibit certain enzymes involved in DNA replication and repair, making them effective as antiviral or anticancer agents. The exact molecular pathways and targets may vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
- 2-Mercapto-6-methyl-5-propylpyrimidin-4-ol
- 6-Methyl-5-propyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone
- 6-Methyl-5-propyl-2-sulfanylpyrimidin-4-ol
Comparison: 5-Methyl-6-propylpyrimidin-4-ol is unique due to the presence of a hydroxyl group at the 4th position, which imparts distinct chemical and biological properties. In contrast, similar compounds like 2-Mercapto-6-methyl-5-propylpyrimidin-4-ol contain a thiol group, which can significantly alter their reactivity and biological activity. The presence of different functional groups in these compounds allows for a diverse range of applications and interactions with molecular targets.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
5-methyl-4-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H12N2O/c1-3-4-7-6(2)8(11)10-5-9-7/h5H,3-4H2,1-2H3,(H,9,10,11) |
InChI Key |
CXPLIAUSLNLUHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)NC=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


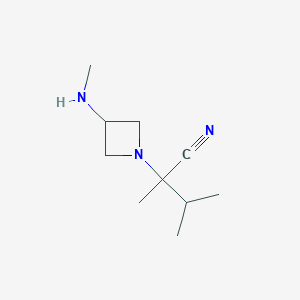
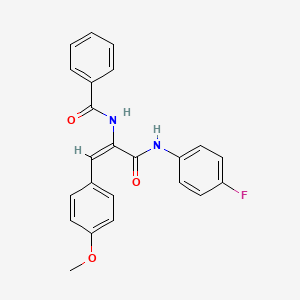

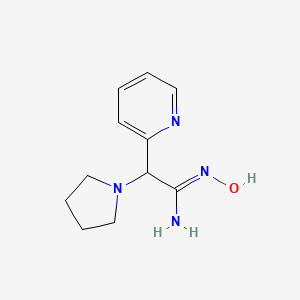
![3-oxo-N-(p-tolyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B14876160.png)
![1-ethyl-8,8-dimethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B14876164.png)
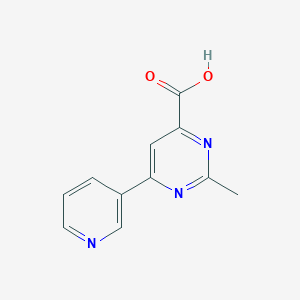
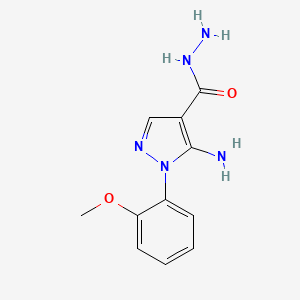

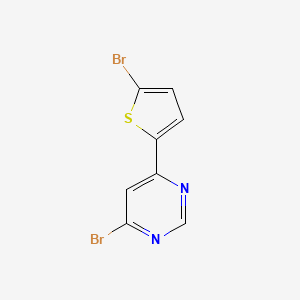
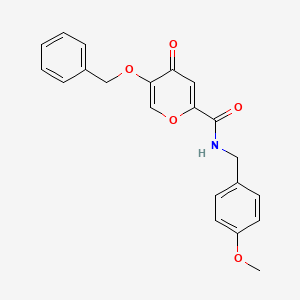
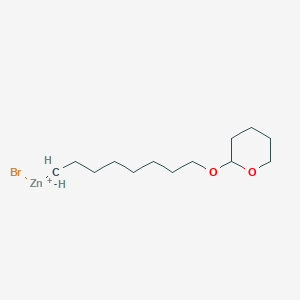
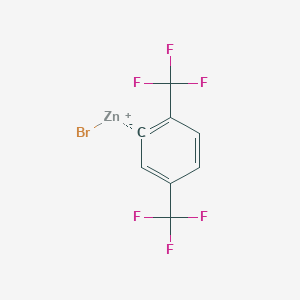
![2-(2-(6-Ethoxybenzo[d]thiazol-2-yl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14876217.png)
